![molecular formula C22H28N2O2S B288675 1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B288675.png)
1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学的研究の応用
1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine has potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes that have shown promising results in catalysis and organic synthesis. It has also been used as a precursor in the synthesis of various biologically active compounds such as antitumor agents, antimicrobial agents, and anti-inflammatory agents.
作用機序
The mechanism of action of 1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes such as proteases and phosphodiesterases. It may also interact with certain receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have antimicrobial and anti-inflammatory properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
One of the advantages of using 1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine in lab experiments is its versatility. It can be used as a ligand in the synthesis of metal complexes or as a precursor in the synthesis of various biologically active compounds. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions that can be pursued in the research of 1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine. One direction is to further explore its potential as a ligand in the synthesis of metal complexes with catalytic properties. Another direction is to investigate its potential as a precursor in the synthesis of novel biologically active compounds with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action and the physiological effects of this compound.
合成法
1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine can be synthesized using different methods. One of the most commonly used methods involves the reaction of cinnamyl bromide with 4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using column chromatography or recrystallization.
特性
製品名 |
1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine |
|---|---|
分子式 |
C22H28N2O2S |
分子量 |
384.5 g/mol |
IUPAC名 |
1-[(E)-3-phenylprop-2-enyl]-4-(2,3,4-trimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C22H28N2O2S/c1-18-11-12-22(20(3)19(18)2)27(25,26)24-16-14-23(15-17-24)13-7-10-21-8-5-4-6-9-21/h4-12H,13-17H2,1-3H3/b10-7+ |
InChIキー |
SWFMUFMXPJWNPG-JXMROGBWSA-N |
異性体SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)C)C |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)C)C |
正規SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




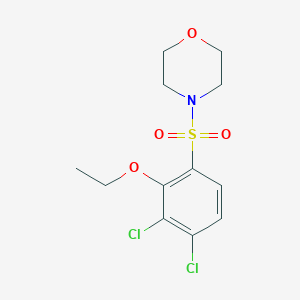
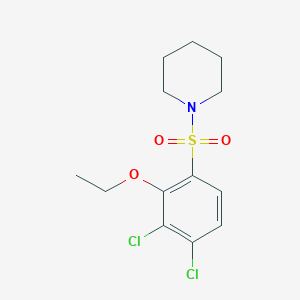

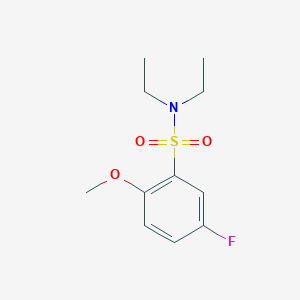
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B288614.png)
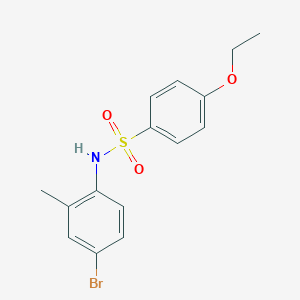
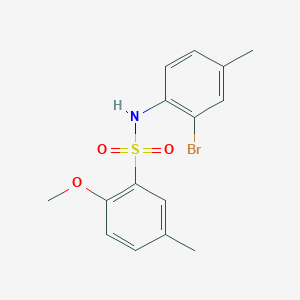

![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)
![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)
